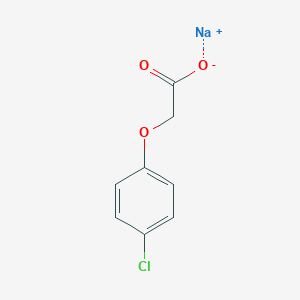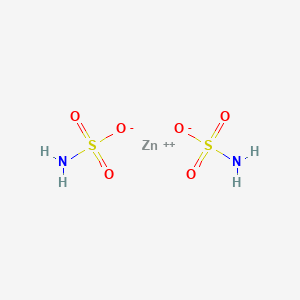
Hafnium;tetrahydrofluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hafnium;tetrahydrofluoride is a useful research compound. Its molecular formula is F4Hf and its molecular weight is 254.48 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Hafnium Tetrahydrofluoride (HfF4) is an inorganic compound that primarily targets the formation of hafnium oxide nanoparticles . The primary role of HfF4 is to serve as a precursor in the synthesis of these nanoparticles .
Mode of Action
HfF4 interacts with its targets through a hydrothermal route, using hafnium tetrachloride (HfCl4) as the starting material and sodium hydroxide (NaOH) to adjust the pH . The formation of tetragonal hafnium oxide (t-HfO2) or monoclinic hafnium oxide (m-HfO2) nanoparticles is probably related to their crystal cell structure, thermodynamic and kinetic stabilities .
Biochemical Pathways
The biochemical pathways affected by HfF4 involve the hydrolysis of hafnium ions . The changes in the mole fractions of hafnium hydro-complexes with pH were determined . The Hf(OH)62− ion is assigned to the precursory hydro-complex for the formation of HfO2 nanoparticles transformed from Hf(OH)4 gel .
Pharmacokinetics
It’s known that the formation of hfo2 nanoparticles is controlled by the surface-deposition reaction .
Result of Action
The result of HfF4’s action is the formation of HfO2 nanoparticles . These nanoparticles have a number of technologically attractive properties such as high melting point, high dielectric constant, high chemical stability, a wide band gap, and high neutron absorption cross-section .
Action Environment
The action of HfF4 is influenced by several environmental factors. For instance, changing the aging temperature, concentration of NaOH, and reaction time can affect the formation of HfO2 nanoparticles . Moreover, the addition of m-HfO2 seeds is beneficial for the formation of m-HfO2 nanoparticles .
生化学分析
Biochemical Properties
The compound is known to react with hydrogen, carbon, and nitrogen at high temperatures to form brittle, nonstoichiometric interstitial compounds with metal-like conductivity
Cellular Effects
Research on Hafnium oxide nanoparticles, a related compound, has shown that they can enhance the antibacterial effect, improve cell attachment, and significantly improve the proliferation of cells . Whether Hafnium tetrahydrofluoride has similar effects on cells and cellular processes is yet to be determined.
Molecular Mechanism
Studies on Hafnium oxide nanoparticles have shown that the thermal conductivity of the compound is length-dependent below 100 nm
Temporal Effects in Laboratory Settings
Studies on Hafnium carbide, a related compound, have shown that it has a high melting point and is stable at high temperatures
Dosage Effects in Animal Models
Studies on Hafnium oxide nanoparticles have shown that they can produce an abscopal effect in a mouse colorectal cancer model . Whether Hafnium tetrahydrofluoride has similar dosage effects in animal models is yet to be determined.
Metabolic Pathways
Hafnium is known to be involved in the tricarboxylic acid (TCA) cycle, catalyzing the hydration of fumarate to malate
Transport and Distribution
Studies on Hafnium oxide nanoparticles have shown that they can be synthesized by a hydrothermal route, using Hafnium tetrachloride as the starting material and sodium hydroxide to adjust the pH . Whether Hafnium tetrahydrofluoride has similar transport and distribution properties is yet to be determined.
Subcellular Localization
Studies on Hafnium oxide nanoparticles have shown that they can be synthesized in nanoscale, which may allow them to be localized in specific compartments or organelles . Whether Hafnium tetrahydrofluoride has similar subcellular localization properties is yet to be determined.
特性
CAS番号 |
13709-52-9 |
|---|---|
分子式 |
F4Hf |
分子量 |
254.48 g/mol |
IUPAC名 |
tetrafluorohafnium |
InChI |
InChI=1S/4FH.Hf/h4*1H;/q;;;;+4/p-4 |
InChIキー |
QHEDSQMUHIMDOL-UHFFFAOYSA-J |
SMILES |
F.F.F.F.[Hf] |
正規SMILES |
F[Hf](F)(F)F |
物理的記述 |
White powder; [Alfa Aesar MSDS] |
ピクトグラム |
Corrosive; Acute Toxic; Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















